4-(Dioctylamino)benzaldehyde
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Overview
Description
4-(Dioctylamino)benzaldehyde is an organic compound with the molecular formula C23H39NO and a molecular weight of 345.56 g/mol It is a derivative of benzaldehyde, where the hydrogen atom on the para position of the benzene ring is replaced by a dioctylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dioctylamino)benzaldehyde typically involves the reaction of benzaldehyde with dioctylamine under controlled conditions. One common method is the condensation reaction, where benzaldehyde is reacted with dioctylamine in the presence of a catalyst, such as an acid or base, to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(Dioctylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dioctylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dioctylamino group under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(Dioctylamino)benzoic acid.
Reduction: Formation of 4-(Dioctylamino)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Dioctylamino)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dioctylamino)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The dioctylamino group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dibutylamino)benzaldehyde
- 4-(Dimethylamino)benzaldehyde
- 4-(Diethylamino)benzaldehyde
Comparison
4-(Dioctylamino)benzaldehyde is unique due to its longer alkyl chains (octyl groups) compared to similar compounds like 4-(Dibutylamino)benzaldehyde and 4-(Dimethylamino)benzaldehyde. This structural difference can influence its chemical properties, such as solubility and reactivity, as well as its biological activity .
Properties
CAS No. |
640773-20-2 |
---|---|
Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
4-(dioctylamino)benzaldehyde |
InChI |
InChI=1S/C23H39NO/c1-3-5-7-9-11-13-19-24(20-14-12-10-8-6-4-2)23-17-15-22(21-25)16-18-23/h15-18,21H,3-14,19-20H2,1-2H3 |
InChI Key |
JDVYPGYJEXDRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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